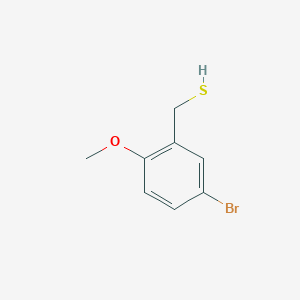![molecular formula C11H16N2S B13064618 1-Methyl-6',7'-dihydro-5'H-spiro[pyrrolidine-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13064618.png)
1-Methyl-6',7'-dihydro-5'H-spiro[pyrrolidine-3,4'-thieno[3,2-c]pyridine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-6’,7’-dihydro-5’H-spiro[pyrrolidine-3,4’-thieno[3,2-c]pyridine] is a heterocyclic compound that features a spiro connection between a pyrrolidine ring and a thieno[3,2-c]pyridine ring system. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6’,7’-dihydro-5’H-spiro[pyrrolidine-3,4’-thieno[3,2-c]pyridine] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a thieno[3,2-c]pyridine precursor in the presence of a suitable catalyst can yield the desired spiro compound. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-6’,7’-dihydro-5’H-spiro[pyrrolidine-3,4’-thieno[3,2-c]pyridine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
1-Methyl-6’,7’-dihydro-5’H-spiro[pyrrolidine-3,4’-thieno[3,2-c]pyridine] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Methyl-6’,7’-dihydro-5’H-spiro[pyrrolidine-3,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique spatial arrangement of the spiro structure, which allows for selective binding to target sites .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5,5-trimethyl-6’,7’-dihydro-5’H-spiro[pyrrolidine-3,4’-thieno[3,2-c]pyridine]
- 2-Pyrrolidinone, 1-methyl-
Uniqueness
Compared to similar compounds, 1-Methyl-6’,7’-dihydro-5’H-spiro[pyrrolidine-3,4’-thieno[3,2-c]pyridine] exhibits unique properties due to its specific spiro configuration. This configuration enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H16N2S |
|---|---|
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
1'-methylspiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,3'-pyrrolidine] |
InChI |
InChI=1S/C11H16N2S/c1-13-6-4-11(8-13)9-3-7-14-10(9)2-5-12-11/h3,7,12H,2,4-6,8H2,1H3 |
Clave InChI |
NIZNMYFICCBPHV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(C1)C3=C(CCN2)SC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13064549.png)
![1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13064557.png)
![tert-ButylN-[(1S,2S,4S)-rel-4-amino-2-fluorocyclohexyl]carbamate](/img/structure/B13064563.png)
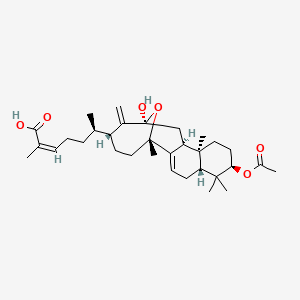
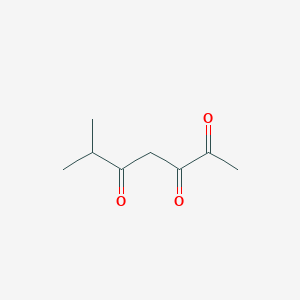
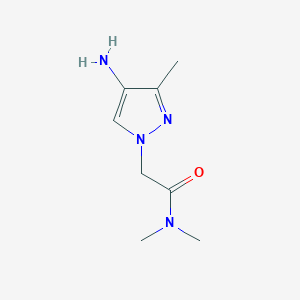
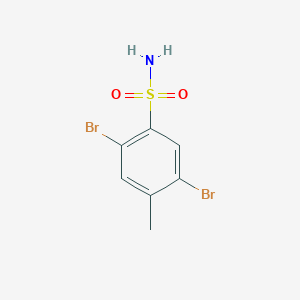

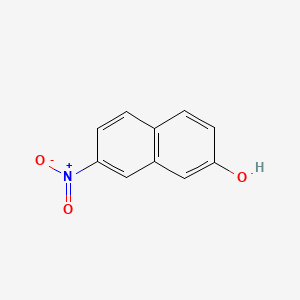
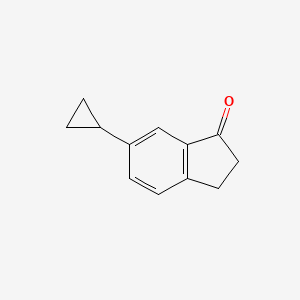
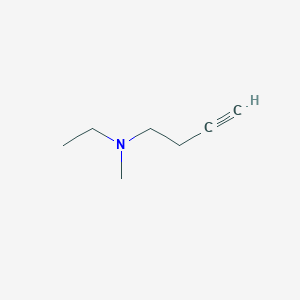
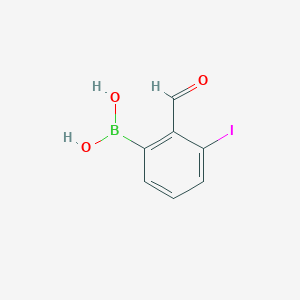
![5,6-Dichloro-3-(tetrahydro-2h-pyran-2-yl)-3h-imidazo[4,5-b]pyridine](/img/structure/B13064621.png)
